3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate

Description

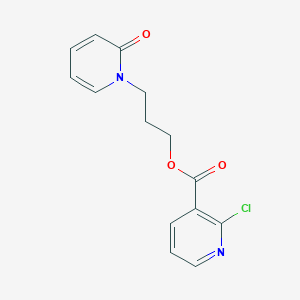

3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate is a heterocyclic ester featuring a pyridine backbone substituted with a chlorine atom at position 2 and a propyl ester group at position 3. The propyl chain is further functionalized with a 2-oxopyridin-1-yl moiety, introducing hydrogen-bonding capabilities and electronic modulation. This compound is cataloged as a building block in synthetic chemistry (Enamine Ltd, 2020) , though its specific applications remain underexplored in the provided evidence.

Properties

IUPAC Name |

3-(2-oxopyridin-1-yl)propyl 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c15-13-11(5-3-7-16-13)14(19)20-10-4-9-17-8-2-1-6-12(17)18/h1-3,5-8H,4,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHOQHFKEMYVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCOC(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 3-(2-oxopyridin-1-yl)propanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.

Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues and Their Key Features

The following table summarizes structural analogues identified in the evidence, highlighting substituents, functional groups, and notable properties:

2.2 Physicochemical and Functional Differences

- Lipophilicity and Solubility: The target compound’s chlorine atom and oxopyridinyl group balance lipophilicity and polarity, favoring moderate solubility in organic solvents. In contrast, the Enamine compound’s bulky indolene group reduces solubility but may improve membrane permeability in biological systems . The mercury compound’s heavy metal center drastically increases molecular weight (MW = 392.2 g/mol) and toxicity, limiting its utility compared to non-metallic analogues .

Reactivity and Stability :

- The target compound ’s ester group is susceptible to hydrolysis under acidic/basic conditions, a trait shared with the Enamine compound . However, the latter’s indolene group may stabilize the ester via steric protection .

- The iodo-acrylate derivative () exhibits heightened reactivity due to the electron-deficient iodine atom, making it suitable for cross-coupling reactions .

- Hydrogen Bonding and Crystal Packing: The oxopyridinyl group in the target compound and mercury analogue can act as both hydrogen-bond acceptor and donor, influencing crystal packing (as inferred from Etter’s hydrogen-bonding analysis ). This contrasts with the Enamine compound, where the indolene group may dominate intermolecular interactions .

Biological Activity

3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 3-(2-oxopyridin-1-yl)propanol. The process is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to promote esterification under controlled conditions .

Biological Properties

Research indicates that this compound exhibits several biological activities, notably:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of chloropyridine compounds, including this one, may possess antimicrobial properties against various pathogens .

- Anticancer Potential : Molecular docking studies have shown that related compounds can inhibit telomerase activity, which is crucial for cancer cell proliferation. For instance, a derivative demonstrated an IC(50) value of 2.3 µM against gastric cancer cells, indicating potent anticancer activity .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of biochemical pathways associated with cell proliferation and survival.

- Nucleophilic Substitution Reactions : Its chemical structure allows for potential nucleophilic substitutions, which could alter its biological activity and enhance its therapeutic properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.